2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 2-Chloro-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is primarily based on its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and enzymes more effectively . The chlorine and iodine atoms provide sites for further functionalization, enabling the compound to act as a versatile intermediate in the synthesis of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-iodo-pyridine
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
Uniqueness
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a trifluoromethyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Properties
IUPAC Name |
2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASPTUGCBGXAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467658 | |
Record name | 2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887707-25-7 | |
Record name | 2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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